Sorbitan monopalmitate

Catalog No.
S603345
CAS No.
26266-57-9
M.F
C22H42O6
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan monopalmitate

CAS Number

26266-57-9

Product Name

Sorbitan monopalmitate

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3

InChI Key

IYFATESGLOUGBX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Solubility

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water

Synonyms

sorbitan monohexadecanoate, sorbitan monopalmitate, sorbitan palmitate, Span 40

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O

Food Science and Technology:

  • Emulsifier: SMP acts as an emulsifier, helping to stabilize emulsions by reducing the interfacial tension between oil and water phases. This is crucial in various food products like mayonnaise, salad dressings, and ice cream [].
  • Crystallization Modifier: SMP can modify the crystallization behavior of fats and oils. In studies, it has been shown to influence the crystal size, shape, and stability of mango butter, potentially improving its texture and shelf life [].

Pharmaceutical and Cosmetic Science:

  • Excipient: SMP finds application as an excipient in various pharmaceutical and cosmetic formulations. Its emulsifying and solubilizing properties aid in the dispersion and stabilization of hydrophobic drugs and ingredients [].
  • Topical Drug Delivery: Studies explore the use of SMP in developing topical drug delivery systems. By forming organogels with oils, it can provide a controlled release of drugs for topical applications [].

Material Science:

  • Nanoparticle Synthesis: SMP can be used as a stabilizer in the synthesis of nanoparticles. Its ability to interact with both water and oil phases makes it suitable for creating stable nanoparticle dispersions in different media [].
  • Biocompatible Materials: Research investigates the use of SMP in the development of biocompatible materials for various applications. Its non-toxic nature and ability to form self-assembled structures make it a potential candidate for drug delivery and tissue engineering [].

Environmental Science:

  • Bioremediation: Studies explore the potential of SMP in bioremediation applications. Its ability to enhance the solubility and bioavailability of hydrophobic contaminants can facilitate their degradation by microorganisms [].

Sorbitan monopalmitate is a nonionic surfactant and emulsifier derived from the esterification of sorbitan with palmitic acid. It is classified as a lipophilic compound, meaning it has an affinity for fats and oils, making it particularly useful in various formulations. Sorbitan monopalmitate is insoluble in water, which allows it to stabilize oil-in-water emulsions effectively. This compound plays a crucial role in modifying the crystallization of fats and is commonly utilized in cosmetic, pharmaceutical, and food applications .

As an emulsifier, SMP acts at the interface between oil and water phases. Its hydrophilic head group interacts with water, while the lipophilic tail interacts with oil. This reduces the interfacial tension between the two phases, promoting the formation and stabilization of emulsions [].

The primary reaction involved in the formation of sorbitan monopalmitate is esterification, where sorbitan reacts with palmitic acid under specific conditions. The process typically involves:

  • Esterification Reaction: Sorbitan (derived from sorbitol) is reacted with palmitic acid in the presence of a base catalyst at elevated temperatures (around 190°C to 215°C) to form the ester .
  • Saponification: When sorbitan monopalmitate interacts with alkaline substances (like lye), it can undergo saponification, producing glycerol and sodium palmitate as byproducts .

Sorbitan monopalmitate exhibits low toxicity and is metabolized into sorbitol and palmitic acid without significant side effects when consumed in moderate amounts (up to 25 mg/kg body weight) . Its lipophilic nature allows it to function effectively as an emulsifier, enhancing the stability of formulations while also providing moisture-binding properties. Additionally, it has been noted for its antioxidant activity, particularly in reducing the rate of autoxidation in various oils .

Sorbitan monopalmitate can be synthesized through several methods:

  • Direct Esterification: This involves heating sorbitan with palmitic acid in the presence of a base catalyst. The reaction conditions are carefully controlled to optimize yield and minimize color formation .
  • Dehydration of Sorbitol: Sorbitol undergoes dehydration to form sorbitan, which is then esterified with palmitic acid .
  • Use of Ethylene Oxide: For certain derivatives like polysorbate 40, ethylene oxide may be introduced post-esterification to enhance solubility and emulsifying properties .

Sorbitan monopalmitate has diverse applications across various industries:

  • Cosmetics: Used as an emulsifier in creams, lotions, and serums to stabilize oil-in-water formulations.
  • Food Industry: Acts as an emulsifying agent in processed foods to maintain texture and prevent separation .
  • Pharmaceuticals: Employed in ointments and creams for its stabilizing properties.
  • Industrial Uses: Functions as a surfactant in textile chemicals and polymerization catalysts for synthetic rubbers .

Sorbitan monopalmitate belongs to a broader class of sorbitan esters that share similar functionalities but differ in their fatty acid chains. Here are some comparable compounds:

Compound NameCompositionUnique Features
Sorbitan monostearateEster of sorbitan and stearic acidPrimarily used for water-in-oil emulsions
Sorbitan monooleateEster of sorbitan and oleic acidKnown for its fluidity; used in food applications
Sorbitan monolaurateEster of sorbitan and lauric acidEffective for stabilizing creams and lotions
Polysorbate 20Ethoxylated derivative of sorbitanWater-soluble; widely used in food and cosmetics
Polysorbate 80Ethoxylated derivative of sorbitanHigh solubilizing capacity; used extensively in pharmaceuticals

Sorbitan monopalmitate's unique lipophilic characteristics make it particularly effective for specific applications where water solubility is not desired, setting it apart from its more hydrophilic counterparts such as polysorbates .

Molecular Architecture and Formula Analysis

Sorbitan monopalmitate represents a complex molecular architecture characterized by the combination of a sorbitan polyol head group and a palmitic acid fatty acid tail [1]. The compound possesses the molecular formula C₂₂H₄₂O₆, with a precise molecular weight of 402.57 grams per mole [3] [7]. The exact mass has been determined through advanced analytical techniques to be 402.298126 atomic mass units, providing exceptional precision for analytical identification purposes [24].

The molecular structure features a distinctive amphiphilic architecture, wherein the hydrophilic sorbitan moiety serves as the polar head group while the hexadecanoate (palmitic acid) chain constitutes the hydrophobic tail [2]. This structural arrangement is fundamental to the compound's surfactant properties, enabling it to function as an effective emulsifying agent [5].

Table 1: Molecular Properties and Identifiers of Sorbitan Monopalmitate

PropertyValue
Molecular FormulaC₂₂H₄₂O₆
Molecular Weight (g/mol)402.57
Exact Mass (g/mol)402.298126
CAS Number26266-57-9
IUPAC Name[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate
InChI KeyIYFATESGLOUGBX-YVNJGZBMSA-N
SMILESCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
EC Number247-568-8
Physical State (Room Temperature)Solid waxy flakes
ColorLight cream to tan-colored
Melting Point (°C)46-47
HLB Value6.7

The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate [1] [4]. This systematic name reflects the complex stereochemical arrangement within the molecule, incorporating specific configurational descriptors that define the three-dimensional spatial arrangement of atoms [7].

The sorbitan ring system exhibits a tetrahydrofuran-like structure with multiple hydroxyl substituents, specifically featuring hydroxyl groups at the 3 and 4 positions of the oxolan ring [1]. The palmitic acid component is esterified to the primary alcohol position, creating a stable ester linkage that defines the compound's fundamental chemical identity [2] [5].

Isomeric Distribution and Configurational Studies

The stereochemical complexity of sorbitan monopalmitate arises from the presence of multiple chiral centers within the sorbitan ring system [1]. The compound contains four distinct stereocenters, each contributing to the overall three-dimensional molecular architecture and influencing the compound's physical and chemical properties [4] [7].

The primary stereochemical features include the (2R) configuration at the carbon atom bearing the esterified ethyl chain, while the sorbitan ring itself displays (2R,3R,4S) stereochemistry [1]. This specific configurational arrangement is derived from the parent sorbitol molecule through dehydration processes that occur during synthesis [2].

Table 2: Stereochemical Configuration Data for Sorbitan Monopalmitate

Stereocenter PositionConfigurationIUPAC DesignationContribution to Overall Chirality
C-2 of sorbitan ringR(2R)Primary stereocenter
C-3 of sorbitan ringR(3R)Secondary stereocenter
C-4 of sorbitan ringS(4S)Secondary stereocenter
C-1' of attached ethyl chainR(1'R)Primary stereocenter

Commercial preparations of sorbitan monopalmitate typically exist as mixtures of partial esters, reflecting the complexity of the synthetic process and the presence of various anhydride forms of sorbitol [2] [5]. These preparations may contain mono- and dianhydrides of sorbitan esterified with palmitic acid, contributing to the heterogeneous nature of commercial products .

The isomeric distribution in commercial sorbitan monopalmitate preparations results from the esterification process, which can occur at different hydroxyl positions within the sorbitan molecule [2]. While the predominant isomer features esterification at the primary alcohol position, minor amounts of secondary ester isomers may be present, influencing the overall performance characteristics of the material [5].

Structural Relationship to Parent Compounds

Sorbitan monopalmitate derives its structural foundation from two distinct parent compounds: sorbitol and palmitic acid [2] [5]. The relationship to these precursor molecules is fundamental to understanding both the synthetic pathway and the resulting molecular properties of the final ester compound [6].

Sorbitol, also known as D-glucitol, serves as the polyol component and provides the hydrophilic character essential for the compound's emulsifying properties [2]. During the synthesis of sorbitan monopalmitate, sorbitol undergoes controlled dehydration to form sorbitan, which retains multiple hydroxyl groups while developing the characteristic cyclic structure [5] [6].

The palmitic acid component contributes the lipophilic character necessary for effective surfactant function [2]. Palmitic acid, systematically known as hexadecanoic acid, is a saturated fatty acid containing sixteen carbon atoms in a linear chain configuration [20]. This fatty acid is naturally occurring and represents one of the most abundant saturated fatty acids in biological systems [22].

The esterification reaction between the sorbitan polyol and palmitic acid creates a covalent bond that links these structurally distinct components into a unified amphiphilic molecule [2] [5]. This chemical transformation preserves key structural elements from both parent compounds while generating entirely new properties characteristic of nonionic surfactants [6].

The retention of multiple hydroxyl groups from the sorbitol precursor ensures that sorbitan monopalmitate maintains significant hydrophilic character [2]. Simultaneously, the incorporation of the sixteen-carbon palmitic acid chain provides the necessary hydrophobic character for effective interfacial activity [5] [6].

Comparative Molecular Analysis with Related Sorbitan Esters

The sorbitan ester family encompasses a series of structurally related compounds that differ primarily in the nature of their fatty acid components [17] [18]. These differences in fatty acid structure result in significant variations in molecular weight, physical properties, and functional characteristics across the series [21].

Table 3: Comparative Molecular Analysis of Sorbitan Esters

Sorbitan EsterMolecular FormulaMolecular Weight (g/mol)Fatty Acid ComponentHLB ValuePhysical StateEmulsion Type
Sorbitan Monolaurate (Span 20)C₁₈H₃₄O₆346.46Lauric acid (C12:0)8.6Yellow viscous liquidW/O
Sorbitan Monopalmitate (Span 40)C₂₂H₄₂O₆402.57Palmitic acid (C16:0)6.7Solid waxy flakesW/O
Sorbitan Monostearate (Span 60)C₂₄H₄₆O₆430.62Stearic acid (C18:0)4.7Pale yellow granular solidW/O
Sorbitan Monooleate (Span 80)C₂₄H₄₄O₆428.59Oleic acid (C18:1)4.3Amber viscous liquidW/O

The molecular weight progression within the sorbitan ester series directly correlates with the chain length of the incorporated fatty acid [12] [13] [16]. Sorbitan monolaurate, containing the twelve-carbon lauric acid, exhibits the lowest molecular weight at 346.46 grams per mole [11] [14]. In contrast, sorbitan monostearate, incorporating the eighteen-carbon stearic acid, demonstrates the highest molecular weight at 430.62 grams per mole [12] [15].

The hydrophilic-lipophilic balance values show a systematic decrease as fatty acid chain length increases [17] [18]. Sorbitan monolaurate exhibits the highest hydrophilic-lipophilic balance value of 8.6, while sorbitan monooleate displays the lowest value of 4.3 [13] [16]. Sorbitan monopalmitate occupies an intermediate position with a hydrophilic-lipophilic balance value of 6.7 [6] [23].

Physical state variations among sorbitan esters reflect the influence of fatty acid chain length and saturation on intermolecular interactions [12] [13] [16]. The shorter-chain sorbitan monolaurate exists as a viscous liquid, while intermediate-chain sorbitan monopalmitate appears as solid waxy flakes [11] [6]. The longer-chain sorbitan monostearate forms granular solids, except for sorbitan monooleate, which remains liquid due to the presence of an unsaturated bond in the oleic acid component [15] [16].

Physical Description

Pellets or Large Crystals; Dry Powder
Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odou

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

402.29813906 g/mol

Monoisotopic Mass

402.29813906 g/mol

Heavy Atom Count

28

UNII

77K6Z421KU

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 131 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 177 companies with hazard statement code(s):;
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26266-57-9

Wikipedia

Sorbitan monopalmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Utilities
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Sorbitan, monohexadecanoate: ACTIVE

Dates

Last modified: 04-15-2024

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